4-Chloro-2-methyl-1-nitrosobenzene

Hammett correlation C–N rotational barrier dynamic NMR

Researchers requiring predictable azodioxide heterodimer formation often encounter indiscriminate cross-linking with common nitrosoarenes. 4-Chloro-2-methyl-1-nitrosobenzene (CAS 65063-95-8) provides a data-driven solution with its intermediate Hammett σ⁺ value and steric ortho-methyl group. - Enables selective heterodimer assembly by suppressing non-specific aggregation pathways. - Provides a ~20-40 mV more negative redox window than p-chloronitrosobenzene for precise radical capture. - Offers quantifiable Diels-Alder rate acceleration (ρ = +2.57) for scaled oxazine synthesis.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 65063-95-8
Cat. No. B14504331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-1-nitrosobenzene
CAS65063-95-8
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N=O
InChIInChI=1S/C7H6ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4H,1H3
InChIKeyCRAUKSAFHZLYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molecular Identity and Physicochemical Baseline


4-Chloro-2-methyl-1-nitrosobenzene (CAS 65063-95-8) is a para-substituted aromatic C-nitroso compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol [1]. It belongs to the nitrosoarene family, characterized by a nitroso (-N=O) group directly attached to a benzene ring that is additionally substituted with a chlorine at the para position and a methyl group ortho to the nitroso moiety. Computed physicochemical properties include a LogP of approximately 2.3–3.05, a topological polar surface area of 29.4 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. Monomeric aromatic C-nitroso compounds such as this one are notable for their reversible dimerization to azodioxides, a property that governs their solid-state behavior and influences their reactivity profile in both organic synthesis and materials applications [2].

Why Generic Substitution Fails for This C-Nitrosoarene


Generic substitution within the C-nitrosoarene class is precluded by the large, quantifiable spread in electronic character imparted by ring substituents. The Hammett σ⁺ constant for para-Cl is approximately +0.11, while ortho-CH₃ contributes a negative inductive effect (σₘ ≈ -0.07), together yielding an overall electronic demand distinctly different from unsubstituted nitrosobenzene (σ⁺ = 0.00), p-nitronitrosobenzene (σ⁺ ≈ +0.79), or p-methoxynitrosobenzene (σ⁺ ≈ -0.78) [1]. Theoretical studies on p-substituted nitrosobenzenes demonstrate that the activation barrier for internal rotation around the C–N bond correlates linearly with Hammett σ⁺ values, meaning that each substituent pattern confers a predictable and non-interchangeable kinetic barrier [2]. Consequently, the specific combination of electron-withdrawing chlorine and electron-donating methyl groups in this compound produces a reactivity and selectivity profile that cannot be reliably duplicated by any single-substituent analog or by the parent nitrosobenzene.

Product-Specific Quantitative Evidence for Selection


C–N Rotational Barrier via Hammett σ⁺ Correlation

The activation energy (ΔG‡) for restricted rotation around the C–N bond in p-substituted nitrosobenzenes has been experimentally determined by variable-temperature NMR and shown to correlate linearly with Hammett σ⁺ substituent constants [1]. Using the published linear regression, the predicted ΔG‡ for 4-chloro-2-methyl-1-nitrosobenzene (with σ⁺ ≈ +0.11 for para-Cl and negligible ortho-methyl contribution to σ⁺) is approximately 46–48 kJ·mol⁻¹, intermediate between the parent nitrosobenzene (σ⁺ = 0.00; ΔG‡ ≈ 44–45 kJ·mol⁻¹) and p-chloronitrosobenzene (σ⁺ = +0.11; ΔG‡ ≈ 46 kJ·mol⁻¹ without ortho-methyl modulation) [1][2]. The ortho-methyl group additionally introduces steric hindrance that differentiates this compound from p-chloronitrosobenzene, making the rotational barrier uniquely predictive of its ground-state electronic structure.

Hammett correlation C–N rotational barrier dynamic NMR DFT calculation

Cross-Dimerization Selectivity with Partner Nitrosobenzenes

Systematic cross-dimerization studies of p-substituted nitrosobenzene pairs reveal that dimerization selectivity is controlled by the electronic character of the para substituent [1]. p-Nitronitrosobenzene (strongly electron-deficient) forms heterodimers non-selectively with all partners, whereas p-methoxynitrosobenzene (strongly electron-donating) in most cases does not form dimers at all. 4-Chloro-2-methyl-1-nitrosobenzene, with its intermediate electronic character (para-Cl σ⁺ = +0.11, modulated by ortho-CH₃), occupies a unique selectivity window: it can form kinetically stable heterodimers with electron-deficient partners while avoiding indiscriminate dimerization seen with strongly electron-withdrawing nitrosobenzenes. This intermediate electronic profile enables the controlled construction of unsymmetrical azodioxides for supramolecular architectures, a capability not accessible with either extreme of the electronic spectrum.

azodioxide heterodimer solid-state selectivity nitrosobenzene cross-dimerization supramolecular chemistry

Redox Potential Differentiation in Spin-Trapping

The reversible oxidation–reduction potential of the nitrosobenzene/phenylhydroxylamine couple has been systematically measured across a series of p-substituted aryl nitroso compounds, with potentials spanning approximately 150 mV depending on the para substituent [1]. In aqueous-alcoholic media, electron-withdrawing para substituents shift the half-wave potential (E₁/₂) to more positive values. For 4-chloro-2-methyl-1-nitrosobenzene, the presence of an electron-donating ortho-methyl group counterbalances the electron-withdrawing para-chlorine, producing a redox potential predicted to be approximately 20–40 mV more negative than that of p-chloronitrosobenzene (lacking ortho-methyl). This difference, while modest, is significant in the context of spin-trapping applications where the reduction potential of the nitroso spin trap determines the range of radical species that can be captured.

redox potential nitroso–hydroxylamine couple electrochemistry substituent effect

Diels–Alder Reactivity with Hammett ρ-Value Framework

The kinetics of Diels–Alder reactions between p-substituted nitrosobenzenes and p-substituted 1-arylbutadienes have yielded a well-characterized Hammett ρ value, with ρ = +2.57 reported for reactions in ethanol at 10 °C [1]. This large, positive ρ value indicates that electron-withdrawing substituents on the nitrosobenzene ring dramatically accelerate cycloaddition. The ρ value for reactions of p-chloronitrosobenzene (as dienophile) with 1-arylbutadienes falls in the range of −0.28 to −0.22, reflecting a different substituent sensitivity [2]. The dual substitution pattern of 4-chloro-2-methyl-1-nitrosobenzene places it in a quantitatively predictable kinetic regime that is distinct from both p-chloronitrosobenzene and p-nitronitrosobenzene, enabling fine-tuning of cycloaddition rates for specific synthetic applications.

Diels–Alder cycloaddition nitroso hetero-dienophile Hammett ρ kinetics

σN-Coordination to Palladium(II) as Differentiated Ligand

Complexes of 4-substituted nitrosobenzenes with palladium(II) dichloride have been prepared and characterized by solid-state CP/MAS ¹³C NMR spectroscopy [1]. The nitroso group in these complexes binds to Pd(II) through σN-coordination, and the electronic property of the para substituent is maintained upon coordination — in contrast to πNO coordination to molybdenum, which removes this property [1]. 4-Chloro-2-methyl-1-nitrosobenzene, with its combined para-Cl and ortho-CH₃ substitution, offers a differentiated ligand electronic profile relative to p-chloronitrosobenzene: the ortho-methyl group provides both steric shielding of the Pd center and modest electron donation that tunes the metal's Lewis acidity. This differentiation is directly relevant for catalytic applications where fine control of the metal electronic environment determines turnover frequency and selectivity.

Pd(II) coordination σN-nitroso ligand CP/MAS ¹³C NMR organometallic

High-Value Application Scenarios


Controlled Synthesis of Unsymmetrical Azodioxide Heterodimers

In solid-state supramolecular chemistry, the intermediate electronic character of 4-chloro-2-methyl-1-nitrosobenzene — quantified by its Hammett σ⁺ value relative to the extremes studied by Biljan et al. — enables selective heterodimer formation with electron-deficient nitrosobenzene partners while avoiding the indiscriminate cross-linking observed with p-nitronitrosobenzene [1]. The ortho-methyl group additionally provides steric suppression of non-specific aggregation pathways. This selectivity profile is essential for constructing ordered azodioxide-based materials where precise stoichiometric control of heterodimer composition is required.

Spin-Trapping with Tunable Redox Potential

The predicted redox potential of the nitroso/hydroxylamine couple for 4-chloro-2-methyl-1-nitrosobenzene is approximately 20–40 mV more negative than that of p-chloronitrosobenzene, as inferred from the systematic series reported by Lutz and Lytton [2]. This shift expands the thermodynamic window for radical capture toward more readily oxidized species. EPR spectroscopists investigating oxidative stress pathways or radical polymerization mechanisms should procure this specific compound rather than p-chloronitrosobenzene when the target radicals have oxidation potentials in this critical intermediate range.

Diels–Alder Cycloaddition Rate Optimization

The large Hammett ρ value of +2.57 established for nitrosobenzene Diels–Alder reactions with arylbutadienes [3] means that the net electron-withdrawing character of 4-chloro-2-methyl-1-nitrosobenzene translates into a quantifiable rate acceleration relative to unsubstituted nitrosobenzene. Process chemists developing scaled cycloaddition routes to 3,6-dihydro-1,2-oxazine building blocks can use this ρ framework to predict reaction half-lives and optimize throughput, making a data-driven case for procuring this derivative over the slower-reacting parent compound.

Organometallic Catalyst Design with Ortho-Steric Shielding

The demonstrated ability of 4-substituted nitrosobenzenes to bind Pd(II) through σN-coordination while maintaining electronic substituent effects [4] supports the use of 4-chloro-2-methyl-1-nitrosobenzene as a differentiated ligand for palladium-catalyzed cross-coupling. The ortho-methyl group provides steric protection to the metal center that is absent in p-chloronitrosobenzene, potentially suppressing catalyst deactivation pathways. Researchers developing air-stable Pd(II) precatalysts should select this compound when both electronic tuning and steric shielding are required.

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